molecular formula C11H11Br2N B13661644 6-(Bromomethyl)-2-methylquinoline hydrobromide

6-(Bromomethyl)-2-methylquinoline hydrobromide

Cat. No.: B13661644
M. Wt: 317.02 g/mol
InChI Key: MVDRESPXELUROX-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-methylquinoline hydrobromide is a chemical compound with the molecular formula C11H11Br2N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2-methylquinoline hydrobromide typically involves the bromination of 2-methylquinoline. One common method is the reaction of 2-methylquinoline with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the formation of the bromomethyl derivative .

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient brominating agents and solvents, as well as improved reaction conditions such as temperature control and reaction time management .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2-methylquinoline hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Bromomethyl)-2-methylquinoline hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-methylquinoline hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-2-methylquinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

6-(bromomethyl)-2-methylquinoline;hydrobromide

InChI

InChI=1S/C11H10BrN.BrH/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8;/h2-6H,7H2,1H3;1H

InChI Key

MVDRESPXELUROX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CBr.Br

Origin of Product

United States

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